

5-(BenzylOxy)-2-fluoroaniline: A Comprehensive Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(BenzylOxy)-2-fluoroaniline

Cat. No.: B112501

[Get Quote](#)

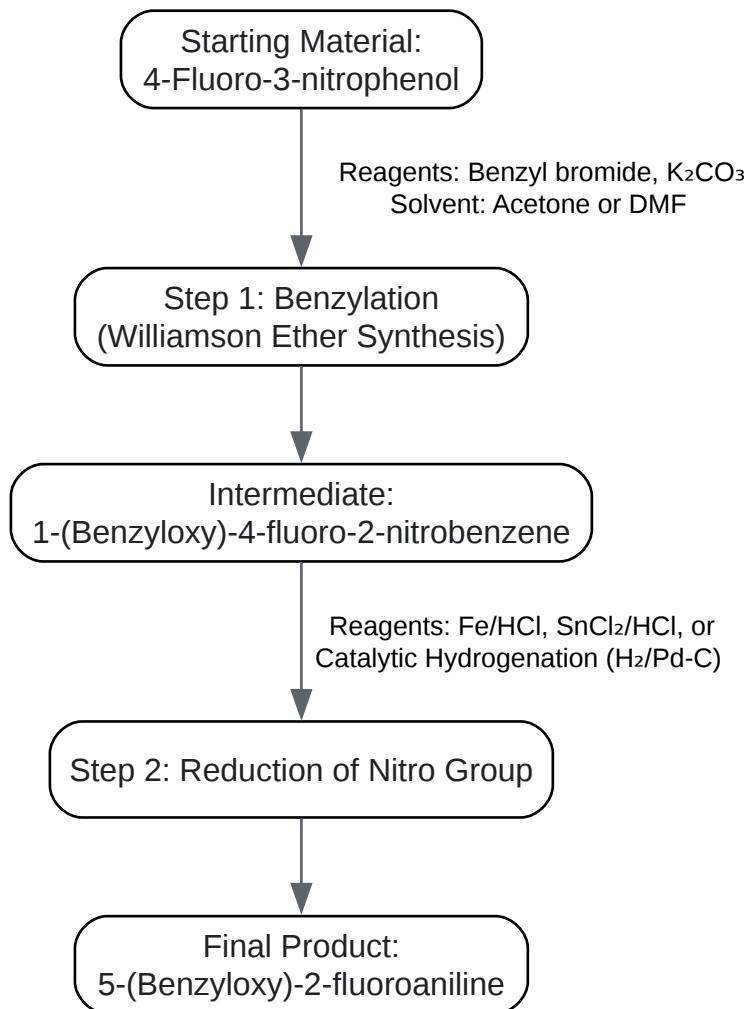
An In-depth Examination of a Versatile Building Block in Modern Drug Discovery and Development

Introduction

5-(BenzylOxy)-2-fluoroaniline is a substituted aniline derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring a benzylOxy group, a fluorine atom, and a reactive aniline moiety, provides a versatile scaffold for the construction of novel compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **5-(BenzylOxy)-2-fluoroaniline**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for **5-(BenzylOxy)-2-fluoroaniline** is not broadly published, information from safety data sheets and chemical suppliers provides key insights into its physical and chemical characteristics. It is typically an off-white to light yellow solid.


Property	Value	Reference
CAS Number	342042-82-4	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₂ FNO	[1] [2] [3]
Molecular Weight	217.24 g/mol	[1] [2] [3]
Appearance	Off-white to light yellow solid	[3]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[3]
HS Code	2922190090	[3]

Synthesis of 5-(Benzylxy)-2-fluoroaniline

The synthesis of **5-(Benzylxy)-2-fluoroaniline** can be approached through various established methods in organic chemistry. A common strategy involves the reduction of a corresponding nitroaromatic precursor. While a specific, detailed experimental protocol for this exact molecule is not readily available in peer-reviewed literature, a general and plausible synthetic route is outlined below, based on standard procedures for the synthesis of fluoroanilines.

General Synthetic Workflow

A logical synthetic pathway to **5-(Benzylxy)-2-fluoroaniline** involves two primary steps: the benzylation of a suitable phenol and the subsequent reduction of a nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5-(Benzylxy)-2-fluoroaniline**.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of **5-(Benzylxy)-2-fluoroaniline**, adapted from general procedures for similar compounds.

Step 1: Synthesis of 1-(Benzylxy)-4-fluoro-2-nitrobenzene

- To a solution of 4-fluoro-3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 1.5 eq).
- Stir the mixture at room temperature for 30 minutes.

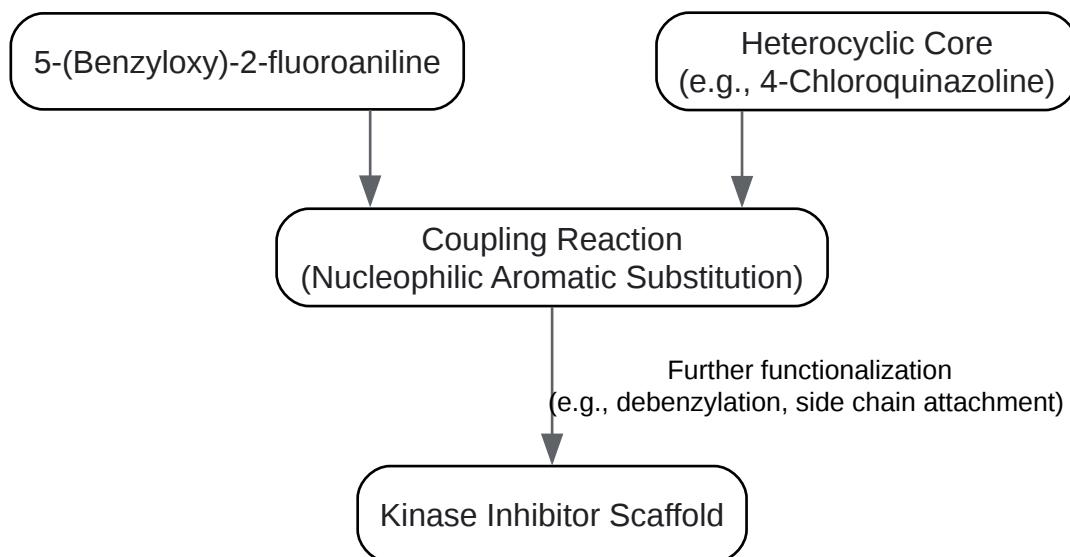
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of **5-(BenzylOxy)-2-fluoroaniline**

- Dissolve the intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq), in a suitable solvent system, such as a mixture of ethanol and water.
- Add a reducing agent, such as iron powder (Fe, 3.0-5.0 eq) and a catalytic amount of hydrochloric acid (HCl).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
- Neutralize the filtrate with a base, such as sodium bicarbonate solution.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-(BenzylOxy)-2-fluoroaniline**.

Applications in Synthetic Chemistry

5-(BenzylOxy)-2-fluoroaniline is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry. The aniline functional group allows for a wide range of chemical transformations, including N-acylation, N-alkylation, diazotization followed by substitution, and cross-coupling reactions to form C-N bonds. These reactions are fundamental in building the core structures of many biologically active compounds.


While specific examples detailing the use of **5-(BenzylOxy)-2-fluoroaniline** are not extensively documented in publicly available literature, its structural isomers and related benzylOxy fluoroaniline scaffolds have been utilized in the synthesis of potent bioactive molecules. For instance, the structurally similar isomer, 2-(benzylOxy)-5-fluoroaniline, has been employed in the synthesis of 7-hydroxy-spiropiperidine indolinyl antagonists of the P2Y1 receptor, which are under investigation for the treatment of thromboembolic disorders.^[4] Another related compound, 2-(benzylOxy)-4-fluoroaniline, was a key starting material in the creation of potential antifungal agents.^[4]

The N-Boc protected form, N-Boc-**5-(benzylOxy)-2-fluoroaniline**, is also noted for its utility in synthetic pathways, allowing for a variety of functionalizations and transformations while the amino group is protected.^[4]

Role in Kinase Inhibitor Synthesis

Substituted anilines are a cornerstone in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. While direct evidence of **5-(BenzylOxy)-2-fluoroaniline**'s use in approved kinase inhibitors is not available, its structural features make it an attractive candidate for the synthesis of novel kinase inhibitors.

The general workflow for the synthesis of kinase inhibitors often involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline or pyrimidine.

[Click to download full resolution via product page](#)

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **5-(BenzylOxy)-2-fluoroaniline**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.^{[1][2]} Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a chemical fume hood.

Conclusion

5-(BenzylOxy)-2-fluoroaniline is a valuable and versatile synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a benzylOxy group, a fluorine atom, and an aniline moiety provides a rich platform for the synthesis of novel and complex molecular architectures. While detailed, publicly available data on this specific compound is somewhat limited, its utility can be inferred from the applications of its structural isomers and related compounds. As the demand for novel fluorinated organic molecules continues to grow, particularly in the development of targeted therapeutics, the importance of intermediates like **5-(BenzylOxy)-2-fluoroaniline** is expected

to increase. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 5-(Benzyl)-2-fluoroaniline [myskinrecipes.com]
- 3. 5-(benzyl)-2-fluoroaniline CAS#: 342042-82-4 [amp.chemicalbook.com]
- 4. 5-(Benzyl)-2-fluoroaniline|High-Quality Research Chemical [benchchem.com]
- To cite this document: BenchChem. [5-(Benzyl)-2-fluoroaniline: A Comprehensive Technical Guide for Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112501#5-benzyl-2-fluoroaniline-as-a-synthetic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com